molecular formula C9H6Cl2N2O3 B1386550 5-[(2,3-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2(3H)-one CAS No. 1086376-09-1

5-[(2,3-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2(3H)-one

Cat. No. B1386550
CAS RN: 1086376-09-1
M. Wt: 261.06 g/mol
InChI Key: XERYUUDABQAHJC-UHFFFAOYSA-N
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Description

5-[(2,3-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2(3H)-one, commonly known as OXD-2, is a synthetic compound that has been studied for its potential applications in scientific research and laboratory experiments. OXD-2 is a derivative of oxadiazole, a heterocyclic aromatic compound that is known to be a potent inhibitor of phosphodiesterases and has been studied for its potential applications in the treatment of various diseases. OXD-2 is also known to be an inhibitor of the enzyme tyrosinase, which is involved in the biosynthesis of melanin, and has been studied for its potential applications in the treatment of skin disorders.

Scientific Research Applications

OXD-2 has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. OXD-2 has been studied for its potential to inhibit tyrosinase, an enzyme that is involved in the biosynthesis of melanin, and has been studied for its potential applications in the treatment of skin disorders. OXD-2 has also been studied for its potential to inhibit phosphodiesterases, an enzyme involved in the regulation of cellular metabolism, and has been studied for its potential applications in the treatment of various diseases.

Mechanism of Action

The mechanism of action of OXD-2 is not fully understood, however, it is believed to act as an inhibitor of tyrosinase and phosphodiesterases. OXD-2 is believed to bind to the active sites of these enzymes, preventing them from catalyzing the reactions they normally catalyze. This inhibition of the enzymes results in the inhibition of the biosynthesis of melanin and the regulation of cellular metabolism, respectively.
Biochemical and Physiological Effects
The biochemical and physiological effects of OXD-2 have not been extensively studied, however, it is believed to have potential applications in the treatment of various diseases. OXD-2 has been studied for its potential to inhibit tyrosinase, an enzyme that is involved in the biosynthesis of melanin, and has been studied for its potential applications in the treatment of skin disorders. OXD-2 has also been studied for its potential to inhibit phosphodiesterases, an enzyme involved in the regulation of cellular metabolism, and has been studied for its potential applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using OXD-2 in laboratory experiments include its low cost, ease of synthesis, and its ability to inhibit tyrosinase and phosphodiesterases. OXD-2 also has the potential to be used in a variety of scientific research applications, such as the study of cellular metabolism and the treatment of various diseases.
The limitations of using OXD-2 in laboratory experiments include the lack of extensive research on its biochemical and physiological effects and the potential for toxicity when used in high concentrations. Additionally, due to its low solubility in water, OXD-2 must be used in combination with other compounds in order to be effective.

Future Directions

The potential future directions for research on OXD-2 include further studies on its biochemical and physiological effects, its potential applications in the treatment of various diseases, and its potential to be used in combination with other compounds for increased efficacy. Additionally, further research on the mechanism of action of OXD-2 could lead to a better understanding of its potential applications in scientific research and laboratory experiments. Finally, further research on the toxicity of OXD-2 could lead to the development of safer and more effective treatments.

properties

IUPAC Name

5-[(2,3-dichlorophenoxy)methyl]-3H-1,3,4-oxadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O3/c10-5-2-1-3-6(8(5)11)15-4-7-12-13-9(14)16-7/h1-3H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XERYUUDABQAHJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OCC2=NNC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-[(2,3-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2(3H)-one
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5-[(2,3-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2(3H)-one
Reactant of Route 3
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5-[(2,3-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2(3H)-one

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